molecular formula C9H11NO3 B13156099 N-Ethyl-2,3-dihydroxybenzamide

N-Ethyl-2,3-dihydroxybenzamide

Cat. No.: B13156099
M. Wt: 181.19 g/mol
InChI Key: RRYTWUYOUOYLGW-UHFFFAOYSA-N
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Description

N-Ethyl-2,3-dihydroxybenzamide is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzamide, characterized by the presence of two hydroxyl groups on the benzene ring and an ethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-2,3-dihydroxybenzamide can be synthesized through the direct condensation of 2,3-dihydroxybenzoic acid with ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2,3-dihydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of N-ethyl-2,3-dihydroxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-Ethyl-2,3-dihydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-2,3-dihydroxybenzamide involves its ability to chelate metal ions, particularly iron. By binding to iron, it can prevent the formation of reactive oxygen species and reduce oxidative stress. This property makes it a potential candidate for treating diseases associated with iron overload, such as hemochromatosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-2,3-dihydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate iron and its potential therapeutic applications set it apart from other benzamide derivatives.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

N-ethyl-2,3-dihydroxybenzamide

InChI

InChI=1S/C9H11NO3/c1-2-10-9(13)6-4-3-5-7(11)8(6)12/h3-5,11-12H,2H2,1H3,(H,10,13)

InChI Key

RRYTWUYOUOYLGW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C(=CC=C1)O)O

Origin of Product

United States

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